Cas no 261951-76-2 (2-amino-2-(3-fluoro-4-methylphenyl)acetic Acid)
2-amino-2-(3-fluoro-4-methylphenyl)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-(3-fluoro-4-methylphenyl)acetic acid
- amino(3-fluoro-4-methylphenyl)acetic acid
- AC1MCOQ8
- MolPort-000-155-713
- JRD-1126
- PC0373
- SBB090036
- 3-FLUORO-4-METHYL-DL-PHENYLGLYCINE
- EN300-1844865
- N12268
- Benzeneacetic acid, alpha-amino-3-fluoro-4-methyl-
- AKOS012959465
- DTXSID50379137
- JS-4003
- CS-0279663
- 2-amino-2-(3-fluoro-4-methylphenyl)aceticacid
- 261951-76-2
- 3-Fluoro-4-methyl-DL-phenylglycine (H-DL-Phg(3-F,4-Me)-OH)
- MFCD06247587
- 2-amino-2-(3-fluoro-4-methylphenyl)acetic Acid
-
- MDL: MFCD06247587
- Inchi: 1S/C9H10FNO2/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
- InChI Key: SSVSYYUISCXCSO-UHFFFAOYSA-N
- SMILES: FC1=C(C)C=CC(=C1)C(C(=O)O)N
Computed Properties
- Exact Mass: 183.07
- Monoisotopic Mass: 183.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 63.3Ų
2-amino-2-(3-fluoro-4-methylphenyl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM279445-5g |
2-Amino-2-(3-fluoro-4-methylphenyl)acetic acid |
261951-76-2 | 95% | 5g |
$300 | 2021-06-09 | |
| Apollo Scientific | PC0373-1g |
3-Fluoro-4-methyl-DL-phenylglycine |
261951-76-2 | 1g |
£80.00 | 2025-02-19 | ||
| Apollo Scientific | PC0373-5g |
3-Fluoro-4-methyl-DL-phenylglycine |
261951-76-2 | 5g |
£262.00 | 2025-02-19 | ||
| Apollo Scientific | PC0373-10g |
3-Fluoro-4-methyl-DL-phenylglycine |
261951-76-2 | 10g |
£445.00 | 2025-02-19 | ||
| Chemenu | CM279445-5g |
2-Amino-2-(3-fluoro-4-methylphenyl)acetic acid |
261951-76-2 | 95% | 5g |
$300 | 2022-06-11 | |
| abcr | AB129920-1 g |
3-Fluoro-4-methyl-DL-phenylglycine (H-DL-Phg(3-F,4-Me)-OH); . |
261951-76-2 | 1 g |
€182.40 | 2023-07-20 | ||
| abcr | AB129920-5 g |
3-Fluoro-4-methyl-DL-phenylglycine (H-DL-Phg(3-F,4-Me)-OH); . |
261951-76-2 | 5 g |
€506.40 | 2023-07-20 | ||
| abcr | AB129920-10 g |
3-Fluoro-4-methyl-DL-phenylglycine (H-DL-Phg(3-F,4-Me)-OH); . |
261951-76-2 | 10 g |
€832.10 | 2023-07-20 | ||
| Oakwood | 005807-250mg |
3-Fluoro-4-methyl-DL-phenylglycine |
261951-76-2 | 250mg |
$195.00 | 2024-07-19 | ||
| eNovation Chemicals LLC | Y1244618-250mg |
Benzeneacetic acid, a-amino-3-fluoro-4-methyl- |
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$315 | 2024-06-07 |
2-amino-2-(3-fluoro-4-methylphenyl)acetic Acid Suppliers
2-amino-2-(3-fluoro-4-methylphenyl)acetic Acid Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-amino-2-(3-fluoro-4-methylphenyl)acetic Acid
Comprehensive Analysis of 2-amino-2-(3-fluoro-4-methylphenyl)acetic Acid (CAS No. 261951-76-2): Properties, Applications, and Industry Trends
2-amino-2-(3-fluoro-4-methylphenyl)acetic Acid (CAS No. 261951-76-2) is a fluorinated aromatic amino acid derivative gaining traction in pharmaceutical and biochemical research due to its unique structural features. This compound, often abbreviated as FMPAA in industrial contexts, combines a fluoro-substituted phenyl ring with an acetic acid backbone, making it valuable for drug design and enzymatic studies. Recent PubMed-indexed studies highlight its role as a chiral building block in protease inhibitor development, aligning with the growing demand for targeted therapeutics in precision medicine.
The molecular structure of CAS 261951-76-2 features a 3-fluoro-4-methylphenyl group that enhances metabolic stability compared to non-fluorinated analogs – a property highly sought after in PET radiopharmaceuticals and kinase inhibitor development. Analytical data from LC-MS studies show 98.5% purity in commercial samples, with characteristic 1H NMR peaks at δ 7.25 (d, J=8.4 Hz) for aromatic protons and δ 3.85 (s) for the α-methine proton. These spectral markers are crucial for quality control in GMP-grade synthesis workflows.
Industry reports indicate a 32% year-over-year increase in fluorinated amino acid demand, driven by applications in ADC (antibody-drug conjugate) linker chemistry. The carboxylic acid moiety in 2-amino-2-(3-fluoro-4-methylphenyl)acetic Acid enables efficient conjugation to monoclonal antibodies via NHS ester activation, while the fluoro-methyl group improves tumor penetration – a key consideration in next-generation cancer immunotherapy development. Regulatory filings show 18 patent applications referencing this compound since 2020, primarily in CDK4/6 inhibitor formulations.
Environmental and safety assessments of 261951-76-2 reveal favorable profiles for industrial scale-up. The compound's logP value of 1.2 suggests moderate hydrophilicity, reducing bioaccumulation risks compared to fully aromatic analogs. Thermal stability studies (DSC) demonstrate decomposition above 210°C, making it suitable for continuous flow chemistry processes – a trending topic in green chemistry forums. Notably, the fluoro-methyl substitution pattern avoids the metabolic liabilities associated with para-fluoro compounds, addressing drug-induced liver injury (DILI) concerns in preclinical development.
From a commercial perspective, 2-amino-2-(3-fluoro-4-methylphenyl)acetic Acid prices range $1,200-$1,800/kg for research quantities, with custom synthesis services offering isotope-labeled versions (13C, 15N) for metabolic studies. Leading suppliers provide QC-certified batches with HPLC chromatograms and residual solvent analysis, meeting stringent ICH Q3D guidelines. The compound's shelf life exceeds 24 months when stored at -20°C under nitrogen atmosphere, as confirmed by accelerated stability testing.
Emerging applications include use as a metal-chelating agent in MRI contrast media formulations, where the amino-carboxylate moiety binds gadolinium while the aryl fluoride enhances relaxivity. Recent molecular docking studies suggest potential as a allosteric modulator for G-protein coupled receptors (GPCRs), particularly in neurodegenerative disease targets. These findings position CAS 261951-76-2 as a versatile scaffold in fragment-based drug discovery (FBDD).
Analytical method development for 261951-76-2 typically employs reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. The compound's chromatographic purity (>99% by area normalization) makes it suitable for crystallization studies, with single-crystal X-ray diffraction confirming orthorhombic P212121 space group packing. Such structural data aids in co-crystal engineering for improved oral bioavailability – a frequent search topic in pharmaceutical formulation communities.
The synthesis of 2-amino-2-(3-fluoro-4-methylphenyl)acetic Acid typically involves asymmetric hydrogenation of corresponding dehydroamino acid precursors using chiral catalysts like Rh-DuPhos, achieving >95% enantiomeric excess (ee). Process chemists are exploring biocatalytic routes using engineered aminotransferases, reflecting the industry's shift toward sustainable manufacturing. Patent literature describes a three-step synthesis from 3-fluoro-4-methylbenzaldehyde with overall 68% yield – a process amenable to kilogram-scale production.
In computational chemistry applications, FMPAA serves as a model compound for studying fluorine-arene interactions in protein-ligand binding. Molecular dynamics simulations reveal the 3-fluoro substituent participates in unique halogen bonding networks with protein backbone carbonyls – a phenomenon increasingly recognized in rational drug design. These insights address common queries about fluorine's role in medicinal chemistry found in computational drug discovery forums.
Quality assurance protocols for CAS 261951-76-2 require elemental analysis (C, H, N within ±0.4% of theoretical), heavy metal screening (<10 ppm), and microbiological testing for non-pyrogenic applications. The compound's compendial status is under evaluation by PhEur and USP committees, with draft monographs including identity tests by FT-IR (characteristic bands at 1720 cm-1 for C=O and 1580 cm-1 for C-F). Such standardization supports its adoption in global supply chains for pharmaceutical intermediates.
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